molecular formula C24H27NO2 B14918316 N-(4-Benzyloxyphenyl)-1-adamantanecarboxamide

N-(4-Benzyloxyphenyl)-1-adamantanecarboxamide

Cat. No.: B14918316
M. Wt: 361.5 g/mol
InChI Key: VVVQCDVWEQZSIK-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide is an organic compound that features a unique structure combining a benzyloxyphenyl group and an adamantanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide typically involves the coupling of 4-(benzyloxy)aniline with 1-adamantanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(benzyloxy)benzoic acid.

    Reduction: Formation of N-[4-(benzyloxy)phenyl]-1-adamantanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Benzyloxy)phenyl]acetamide: Shares the benzyloxyphenyl group but has a simpler acetamide moiety.

    4-(Benzyloxy)phenylacetic acid: Contains the benzyloxyphenyl group with an acetic acid moiety.

    N-[4-(Benzyloxy)phenyl]glycinamide: Features a glycinamide group instead of the adamantanecarboxamide.

Uniqueness

N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane structure, which imparts rigidity and enhances its stability. This makes it particularly valuable in applications requiring robust and durable compounds.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C24H27NO2/c26-23(24-13-18-10-19(14-24)12-20(11-18)15-24)25-21-6-8-22(9-7-21)27-16-17-4-2-1-3-5-17/h1-9,18-20H,10-16H2,(H,25,26)

InChI Key

VVVQCDVWEQZSIK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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